Fluorinated azobenzenes with highly strained geometries for halogen bond-driven self-assembly in the solid state†
CrystEngComm Pub Date: 2014-09-22 DOI: 10.1039/C4CE01216J
Abstract
Attempted cocrystallisation of brominated and iodinated octafluoroazobenzene derivatives with morpholine led to the exhaustive replacement of fluorine substituents that are in ortho-positions to the azobenzene with sterically demanding morpholine groups. The resulting molecules exhibit a highly unusual strained conformation of the azobenzene unit, in which the terminal phenyl rings adopt a mutually nearly completely orthogonal orientation. Substitution of ortho-fluorine groups with N-morpholine fragments provides molecules with active halogen bond donor and acceptor sites that guide the molecular self-assembly in the solid state towards the formation of polymeric halogen-bonded chains.

Recommended Literature
- [1] Exploration of a 3D nano-channel porous membrane material combined with laser-induced breakdown spectrometry for fast and sensitive heavy metal detection of solution samples
- [2] Pt decorated POMOF-derived constructions for efficient electrocatalytic hydrogen evolution†
- [3] Towards the synthesis of sugar amino acid containing antimicrobial noncytotoxic CAP conjugates with gold nanoparticles and a mechanistic study of cell disruption†‡
- [4] Influence of nanoscale structuralisation on the catalytic performance of ZIF-8: a cautionary surface catalysis study†
- [5] Enhanced methanol electrooxidation at Pt skin@PdPt nanocrystals†
- [6] Electrodeposition of germanium at elevated temperatures and pressures from ionic liquids†
- [7] Oxidative coupling of silylated nonagermanide clusters†
- [8] Dynamics and rheology of vesicles under confined Poiseuille flow
- [9] Precipitation of stoichiometric apatitic tricalcium phosphate prepared by a continuous process
- [10] Sub-Tcelectron transfer at the HTSC/polymer interface

Journal Name:CrystEngComm
Research Products
-
CAS no.: 14959-84-3
-
CAS no.: 12006-60-9